molecular formula C30H28N2O4 B4671535 N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide

N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide

Katalognummer B4671535
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: QKWDGRYVVGEOFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide, also known as BIBX1382, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Wirkmechanismus

N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling for their survival.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has been shown to have potent anti-cancer activity in various types of cancer cells, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. This further enhances its anti-cancer activity by depriving tumors of the resources they need to grow and metastasize.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide is its high selectivity for EGFR, which reduces the risk of off-target effects and toxicity. N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it suitable for oral administration and prolonged exposure in vivo. However, one of the limitations of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide is its poor solubility in water, which can make it difficult to formulate for in vivo studies.

Zukünftige Richtungen

There are several future directions for the research and development of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide. This could help to identify patients who are most likely to benefit from treatment and improve the efficacy of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide in the clinic. Another area of interest is the development of combination therapies that can enhance the anti-cancer activity of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide and overcome resistance to EGFR inhibition. Finally, the development of novel formulations or prodrugs of N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide that improve its solubility and bioavailability could further enhance its clinical potential.

Wissenschaftliche Forschungsanwendungen

N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. Several studies have shown that N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide inhibits the growth and proliferation of cancer cells in vitro and in vivo, particularly those that overexpress EGFR or harbor activating mutations in the EGFR gene. N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells that are resistant to these treatments.

Eigenschaften

IUPAC Name

N-(4-benzamido-2,5-diethoxyphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O4/c1-3-35-27-20-26(28(36-4-2)19-25(27)31-29(33)23-13-9-6-10-14-23)32-30(34)24-17-15-22(16-18-24)21-11-7-5-8-12-21/h5-20H,3-4H2,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWDGRYVVGEOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-biphenylcarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.